An In-depth Technical Guide to (1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride
An In-depth Technical Guide to (1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Phenylalkylamine
(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride, with the CAS number 21705-33-9, represents a unique molecular entity within the broader class of phenylalkylamines. While its structural congeners have been the subject of extensive research, particularly in the realms of stimulants and psychoactive compounds, this specific molecule remains largely unexplored in publicly accessible scientific literature. This guide, therefore, serves as a foundational technical resource, synthesizing available data on the compound itself and drawing logical, experience-driven inferences from closely related structures. Our objective is to provide a comprehensive starting point for researchers and drug development professionals interested in the synthesis, characterization, and potential pharmacological evaluation of this compound. We will delve into its chemical identity, plausible synthetic routes, anticipated analytical profile, and a discussion of its potential biological activities, all while maintaining a clear distinction between established data and scientifically grounded hypotheses.
Chemical Identity and Physicochemical Properties
(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride is a chiral amine salt. The presence of a phenyl group and two methyl groups on the butylamine backbone suggests potential for interesting pharmacological activity, a hallmark of the substituted phenethylamine class.[1]
Table 1: Physicochemical Properties of (1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride and a Related Compound
| Property | (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride | 1,3-Dimethylbutylamine hydrochloride (for comparison) |
| CAS Number | 21705-33-9 | 71776-70-0[2] |
| Molecular Formula | C₁₂H₂₀ClN | C₆H₁₆ClN[2] |
| Molecular Weight | 213.75 g/mol | 137.65 g/mol [2] |
| IUPAC Name | 4-methyl-4-phenylpentan-2-amine;hydrochloride | 4-methylpentan-2-amine;hydrochloride[2] |
| Canonical SMILES | CC(CC(C)(C)C1=CC=CC=C1)N.Cl | CC(CC(C)N)C.Cl[2] |
| Physical Form | Expected to be a crystalline solid | Crystalline solid[3] |
| Solubility | Expected to be soluble in water and polar organic solvents | Soluble in DMF, DMSO, and Ethanol[3] |
Synthesis and Purification: A Proposed Experimental Workflow
Proposed Synthesis Pathway
The synthesis of (1,3-Dimethyl-3-phenylbutyl)amine would likely begin with the appropriate ketone precursor, 4-methyl-4-phenyl-2-pentanone. This ketone can then be subjected to a Leuckart reaction using formamide or a mixture of formamide and formic acid, followed by hydrolysis to yield the desired amine. The final step involves the formation of the hydrochloride salt.
Caption: Proposed Leuckart reaction pathway for the synthesis of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the N-formyl Intermediate via Leuckart Reaction
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-4-phenyl-2-pentanone (1 equivalent).
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Add formamide (excess, e.g., 5-10 equivalents).
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Heat the reaction mixture to 160-180 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Step 2: Hydrolysis to the Free Amine
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After cooling the reaction mixture, add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
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Reflux the mixture for 4-8 hours to hydrolyze the N-formyl intermediate.
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Cool the mixture to room temperature. If acidic hydrolysis was used, basify the solution with a strong base (e.g., NaOH pellets) to a pH > 12 to liberate the free amine.
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Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).
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Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to obtain the crude (1,3-Dimethyl-3-phenylbutyl)amine.
Step 3: Purification and Hydrochloride Salt Formation
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The crude amine can be purified by vacuum distillation or column chromatography on silica gel.
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Dissolve the purified amine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
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Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
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The hydrochloride salt should precipitate out of the solution.
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Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride as a crystalline solid.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.
Table 2: Recommended Analytical Techniques and Expected Observations
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural Elucidation | The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the nitrogen, the methylene protons, and the non-equivalent methyl groups. The ¹³C NMR will show corresponding signals for all unique carbon atoms. |
| Mass Spectrometry (MS) | Molecular Weight and Fragmentation Pattern | Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the free base (C₁₂H₁₉N, 177.29 g/mol ). The fragmentation pattern can provide further structural information. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A reversed-phase HPLC method, likely with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), can be developed to assess the purity of the final product. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Identification | The IR spectrum should show characteristic absorption bands for the N-H stretching of the amine salt, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the phenyl ring. |
| Melting Point | Purity and Physical Property | A sharp melting point range will indicate a high degree of purity of the crystalline salt. |
Potential Mechanism of Action and Pharmacological Profile: An Extrapolative Discussion
Given the structural similarity of (1,3-Dimethyl-3-phenylbutyl)amine to other substituted phenethylamines, it is reasonable to hypothesize that its primary pharmacological effects would be mediated through interactions with monoamine neurotransmitter systems in the central nervous system (CNS).[1]
Hypothesized Signaling Pathway
Substituted phenethylamines are known to act as releasing agents and/or reuptake inhibitors of dopamine, norepinephrine, and serotonin.[5] The specific substitutions on the phenyl ring and the alkyl chain determine the potency and selectivity for these different monoamine transporters.
Caption: Hypothesized mechanism of action involving modulation of monoamine transporters.
Considerations for In Vitro and In Vivo Evaluation
To elucidate the actual pharmacological profile of (1,3-Dimethyl-3-phenylbutyl)amine hydrochloride, a systematic experimental approach is necessary:
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Receptor Binding Assays: Determine the binding affinity of the compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as for various postsynaptic receptors.
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Neurotransmitter Release and Uptake Assays: Utilize synaptosome preparations to measure the ability of the compound to induce the release and inhibit the reuptake of radiolabeled monoamines.
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In Vivo Behavioral Studies: In animal models, assess the effects of the compound on locomotor activity, stereotyped behaviors, and other relevant behavioral paradigms to characterize its stimulant, and potentially other psychoactive, properties.
Concluding Remarks and Future Directions
(1,3-Dimethyl-3-phenylbutyl)amine hydrochloride is a compound with a dearth of published research, yet its chemical structure places it in a class of compounds with significant pharmacological interest. This technical guide provides a framework for its synthesis, purification, and analytical characterization, along with a scientifically reasoned hypothesis regarding its potential mechanism of action. Future research should focus on the validation of the proposed synthetic route and a thorough investigation of its pharmacological and toxicological profiles. Such studies will be instrumental in determining whether this novel molecule holds promise as a research tool or a lead compound for the development of new therapeutics.
References
- CN104788320A - Preparation method of 1,3-dimethylbutylamine hydrochloride - Google P
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1,3-Dimethylbutylamine hydrochloride | C6H16ClN | CID 18769944 - PubChem. (URL: [Link])
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Substituted phenethylamine - Wikipedia. (URL: [Link])
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PubMed Central. (URL: [Link])
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dimethylbutylamine hydrochloride | C6H16ClN | CID 18769944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. CN104788320A - Preparation method of 1,3-dimethylbutylamine hydrochloride - Google Patents [patents.google.com]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
